![molecular formula C22H19ClN4O2 B2762753 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 941876-98-8](/img/no-structure.png)

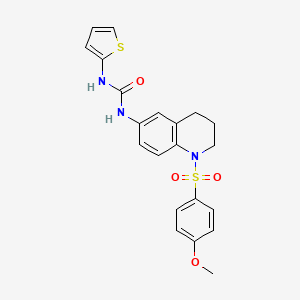

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research involving pyrazole-acetamide derivatives has demonstrated the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were synthesized using two pyrazole-acetamide derivatives, resulting in compounds that exhibit significant antioxidant activity as assessed by various in vitro methods. The study revealed the impact of hydrogen bonding on the self-assembly process, showcasing the potential of these compounds in the development of antioxidant agents (Chkirate et al., 2019).

Antimicrobial Agents

Pyrazolone derivatives have been explored for their potential as antimicrobial agents. Through the synthesis of new heterocyclic compounds incorporating the antipyrine moiety, significant biological activity against various microorganisms was observed. This research underscores the utility of pyrazolone derivatives in the development of new antimicrobial agents, presenting a promising avenue for combating microbial resistance (Aly et al., 2011).

Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their potential antipsychotic properties. Initial findings suggest these compounds reduce spontaneous locomotion in mice without causing ataxia and do not bind to D2 dopamine receptors, differentiating them from currently available antipsychotic drugs. This research provides a foundation for the development of novel antipsychotic medications with potentially fewer side effects (Wise et al., 1987).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of organic crystals, including pyrazine derivatives, have shown these compounds to be promising candidates for photonic devices. A novel approach considering the supermolecule in combination with an interactive electrostatic system demonstrated the potential of these crystals in optical switches, modulators, and energy applications (Castro et al., 2017).

Alcohol Dehydrogenase Inhibitors

Research on compounds bearing an amide group has identified their role as inhibitors of alcohol dehydrogenase (ADH), providing insights into their potential therapeutic applications. In vitro and in vivo studies suggest these compounds could offer a basis for developing treatments targeting disorders related to alcohol metabolism (Delmas et al., 1983).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the addition of the 4-chlorophenyl and 4-methylbenzyl groups to the ring system. The final step involves the addition of the acetamide group to the molecule.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-methylbenzylamine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of pyrazolo[1,5-a]pyrazine ring system", "a. Mix 4-chlorobenzaldehyde, ethyl acetoacetate, and hydrazine hydrate in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the pyrazolo[1,5-a]pyrazine ring system.", "Step 2: Addition of 4-chlorophenyl and 4-methylbenzyl groups to the ring system", "a. Mix the pyrazolo[1,5-a]pyrazine ring system, 4-chlorobenzaldehyde, 4-methylbenzylamine, acetic anhydride, and sodium acetate in acetic acid and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the intermediate product.", "Step 3: Addition of acetamide group to the molecule", "a. Mix the intermediate product, chloroacetyl chloride, and sodium hydroxide in water and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product.", "c. Recrystallize the solid product from ethanol to obtain the final product." ] } | |

CAS RN |

941876-98-8 |

Molecular Formula |

C22H19ClN4O2 |

Molecular Weight |

406.87 |

IUPAC Name |

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |

InChI |

InChI=1S/C22H19ClN4O2/c1-15-2-4-16(5-3-15)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)17-6-8-18(23)9-7-17/h2-12H,13-14H2,1H3,(H,24,28) |

InChI Key |

LWANEKUYRMVCNY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2762673.png)

![1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B2762680.png)

![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)